

An In-depth Technical Guide to the Chemical Structure of Bussein

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of **Bussein**, a complex natural product. The information is compiled from publicly available chemical databases and is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Bussein is a complex polycyclic organic molecule. Its systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), reveals a highly intricate and stereochemically rich structure.

- IUPAC Name: [(1R,3Z,6S,7R,9R,10R,15R,16S,19S,20R)-8,9,20-triacetyloxy-6-(furan-3-yl)-19-hydroxy-3-(1-hydroxy-2-methylpropylidene)-16-(2-methoxy-2-oxoethyl)-7,12,15,17-tetramethyl-4-oxo-5,11,13,21-tetraoxaheptacyclo[10.8.1.1¹⁴,1⁷.0¹,1⁰.0²,7.0¹⁰,1⁵.0¹⁴,1⁹]docosan-18-yl] 2-methylpropanoate[1]
- Molecular Formula: C43H54O18[1]
- Synonyms: **BUSSEIN**[1]

Chemical and Physical Properties



The following table summarizes the key quantitative data for **Bussein**, as computed by PubChem.[1]

Property	Value	Source
Molecular Weight	858.9 g/mol	PubChem 2.2 (2025.09.15)
Exact Mass	858.33101487 Da	PubChem 2.2 (2025.09.15)
Monoisotopic Mass	858.33101487 Da	PubChem 2.2 (2025.09.15)
Topological Polar Surface Area	239 Ų	PubChem (Computed)
Heavy Atom Count	61	PubChem (Computed)
Formal Charge	0	PubChem (Computed)
Complexity	2010	PubChem (Computed)
Isotope Atom Count	0	PubChem (Computed)
Defined Atom Stereocenter Count	13	PubChem (Computed)
Undefined Atom Stereocenter Count	5	PubChem (Computed)
Defined Bond Stereocenter Count	1	PubChem (Computed)
Undefined Bond Stereocenter Count	0	PubChem (Computed)
Covalently-Bonded Unit Count	1	PubChem (Computed)
Compound Is Canonicalized	Yes	PubChem

Molecular Structure

The chemical structure of **Bussein** is characterized by a complex, fused heptacyclic (seven-ring) core. Attached to this core are several functional groups, including a furan ring, multiple acetate esters, a hydroxyl group, and a 2-methylpropanoate ester. The presence of numerous



stereocenters results in a specific three-dimensional arrangement of atoms, which is crucial for its biological activity, though this activity is not yet well-documented.

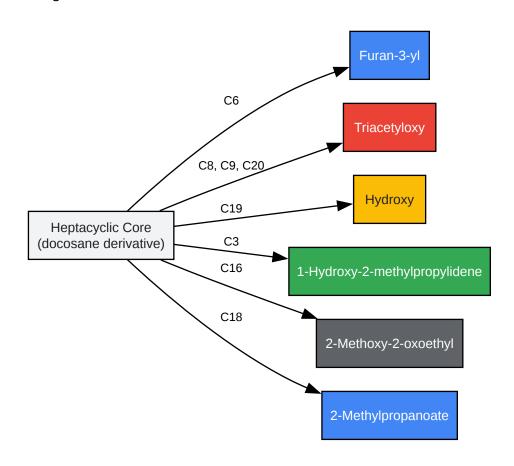
A 2D representation of the **Bussein** structure is provided below, based on the data available in the PubChem database.[1]

Caption: 2D chemical structure of Bussein.



Structural Features and Functional Groups

The complex architecture of **Bussein** can be broken down into its constituent ring systems and key functional groups. A simplified representation of the connectivity of these features is provided in the diagram below.



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Caption: Major structural components of the **Bussein** molecule.

Experimental Data and Protocols

As of the date of this document, detailed experimental protocols for the synthesis, isolation, or biological analysis of **Bussein** are not widely available in the public scientific literature. The lack of such information suggests that **Bussein** may be a recently discovered natural product that has not yet been the subject of extensive research.

Further investigation into specialized chemical and natural product databases may be required to uncover more specific experimental details.



Signaling Pathways and Biological Activity

Information regarding the biological activity of **Bussein**, including its mechanism of action and any associated signaling pathways, is not available in the public domain at this time. The structural complexity of **Bussein** suggests potential for significant biological activity, making it a molecule of interest for future research in areas such as pharmacology and drug discovery.

Summary and Future Outlook

Bussein is a structurally complex natural product with a well-defined chemical formula and IUPAC name. Its heptacyclic core and numerous functional groups and stereocenters present a challenging but potentially rewarding target for total synthesis and biological evaluation. The current lack of extensive public data on its synthesis, biological activity, and experimental protocols highlights an opportunity for new research to elucidate the properties and potential applications of this intricate molecule. Researchers interested in **Bussein** are encouraged to consult specialized natural product databases and the primary literature for any emerging studies.

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References

- 1. Quantitative Business Analysis | Methods, Uses & Examples Lesson | Study.com [study.com]
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